N-(5-bromopyridin-2-yl)heptanamide
Description
N-(5-bromopyridin-2-yl)heptanamide: is an organic compound that belongs to the class of amides It features a heptanamide chain attached to a brominated pyridine ring
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)heptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-2-3-4-5-6-12(16)15-11-8-7-10(13)9-14-11/h7-9H,2-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYOVLBQUMHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-bromopyridin-2-yl)heptanamide typically begins with 5-bromopyridine and heptanoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in an inert atmosphere to avoid oxidation.
Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-(5-bromopyridin-2-yl)heptanoic acid or reduction to form N-(5-bromopyridin-2-yl)heptanamine.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 5-bromopyridine and heptanoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Various substituted pyridines.
Oxidation: N-(5-bromopyridin-2-yl)heptanoic acid.
Reduction: N-(5-bromopyridin-2-yl)heptanamine.
Hydrolysis: 5-bromopyridine and heptanoic acid.
Scientific Research Applications
Chemistry:
Catalysis: N-(5-bromopyridin-2-yl)heptanamide can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of bacterial infections or as an anti-inflammatory agent.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which N-(5-bromopyridin-2-yl)heptanamide exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: The compound may interfere with signaling pathways, such as quorum sensing in bacteria, thereby inhibiting biofilm formation and bacterial communication.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)heptanamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-fluoropyridin-2-yl)heptanamide: Similar structure but with a fluorine atom instead of bromine.
N-(5-iodopyridin-2-yl)heptanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The bromine atom in N-(5-bromopyridin-2-yl)heptanamide makes it more reactive in substitution reactions compared to its chloro and fluoro counterparts.
Applications: The specific properties of the bromine atom, such as its size and electron-withdrawing effects, can influence the compound’s interactions with biological targets and its overall efficacy in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
